molecular formula C22H22ClN3O4S2 B2628959 1-((4-chlorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)piperidine-4-carboxamide CAS No. 922480-82-8

1-((4-chlorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2628959
CAS No.: 922480-82-8
M. Wt: 492.01
InChI Key: XQZNDUSFMDKXGH-UHFFFAOYSA-N
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Description

1-((4-chlorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H22ClN3O4S2 and its molecular weight is 492.01. The purity is usually 95%.
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Biological Activity

1-((4-chlorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The compound features a complex structure that includes:

  • A piperidine ring, which is known for its pharmacological versatility.
  • A thiazole moiety, contributing to its biological activity.
  • A sulfonamide group, which enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound can inhibit growth at low concentrations. For instance, derivatives of thiazole have been reported to show MIC values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against certain pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated through structure-activity relationship (SAR) studies. Several derivatives have shown cytotoxic effects against cancer cell lines such as:

  • A-431 (human epidermoid carcinoma)
  • Jurkat cells (T-cell leukemia)

Notably, some derivatives exhibited IC50 values less than that of doxorubicin, a standard chemotherapeutic agent, indicating promising anticancer activity . The presence of electron-withdrawing groups like chlorine is essential for enhancing antiproliferative activity .

Enzyme Inhibition

This compound has also demonstrated potential as an enzyme inhibitor. Studies have focused on its ability to inhibit:

  • Acetylcholinesterase (AChE) : Important for neuroprotective effects.
  • Urease : Relevant in treating infections caused by urease-producing bacteria.

The inhibition of these enzymes suggests potential therapeutic applications in neurological diseases and bacterial infections .

Study 1: Antimicrobial Evaluation

A study conducted on various derivatives highlighted the antimicrobial efficacy of thiazole-containing compounds. The findings revealed that modifications to the thiazole ring significantly impacted antimicrobial potency. The most active derivative showed a MIC of 0.22μg/mL0.22\,\mu g/mL against Staphylococcus aureus .

Study 2: Anticancer Properties

In a comparative study involving multiple thiazole derivatives, one compound exhibited an IC50 value of 1.61±1.92μg/mL1.61\pm 1.92\,\mu g/mL, demonstrating significant cytotoxicity against cancer cell lines . This study underscores the importance of structural modifications in enhancing therapeutic efficacy.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectMIC/IC50 Values
AntimicrobialStaphylococcus aureusInhibition of growth0.220.25μg/mL0.22-0.25\,\mu g/mL
AnticancerA-431, Jurkat cellsCytotoxicity< 1.98μg/mL1.98\,\mu g/mL
Enzyme InhibitionAChEEnzyme inhibitionNot specified

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S2/c1-30-18-6-2-15(3-7-18)20-14-31-22(24-20)25-21(27)16-10-12-26(13-11-16)32(28,29)19-8-4-17(23)5-9-19/h2-9,14,16H,10-13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZNDUSFMDKXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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